molecular formula C17H21ClO5 B8630306 Diethyl 2-(2-(3-chlorophenyl)-2-methylpropanoyl)malonate

Diethyl 2-(2-(3-chlorophenyl)-2-methylpropanoyl)malonate

Cat. No. B8630306
M. Wt: 340.8 g/mol
InChI Key: UVGHRBLNBFNAIU-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

Diethyl 2-(2-(3-chlorophenyl)-2-methylpropanoyl)malonate (8.76 g, 26 mmol) was added to H2SO4 (60 mL, 710 mmol), and the mixture was stirred at room temperature for 45 minutes. Ice (H2O) was added, and the aqueous mixture was extracted with EtOAc (2×). The combined organic layers were washed with water (2×) and brine, dried (MgSO4), and concentrated in vacuo to give the crude compound as an orange oil. The crude oil was purified by silica flash chromatography (0-50% DCM/hexane) to give the desired compound as a white solid (3.90 g). MS (m/e)=295.1 (M+H)+.
Quantity
8.76 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:23])([CH3:22])[C:9]([CH:11]([C:17](OCC)=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[O:10])[CH:5]=[CH:6][CH:7]=1.OS(O)(=O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([C:17]([OH:18])=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:9](=[O:10])[C:8]2([CH3:22])[CH3:23])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
8.76 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C
Name
Quantity
60 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice (H2O) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude compound as an orange oil
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by silica flash chromatography (0-50% DCM/hexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC=C2C(=C(C(C(C2=C1)(C)C)=O)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.